BENGHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Spectroscopic Characterization
of 4-(1-Methoxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 4-(1-Methoxyethyl)piperidine
Cat. No.: B13489831
Get Quote

Introduction & Structural Framework

4-(1-Methoxyethyl)piperidine is a specialized saturated heterocyclic intermediate, often
utilized as a chiral building block in the synthesis of antihistamines (e.g., fexofenadine
analogues) and muscarinic receptor antagonists.[1]

Unlike simple piperidines, this molecule possesses a chiral center on the exocyclic ethyl side
chain.[1] This chirality introduces diastereotopic complexity to the piperidine ring protons, a
critical feature for high-resolution NMR analysis.[1] This guide provides the reference
spectroscopic data (MS, IR, NMR) required to validate the identity and purity of this compound
in both its free base and hydrochloride salt forms.[1]

Structural Connectivity & Logic

The molecule consists of a secondary amine (piperidine) substituted at the C4 position with a
1-methoxyethyl group.[1]
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Structural Domains

Piperidine Ring \ Substitution C4-Methine Attachment 1-Methoxyethyl
(Secondary Aminey (Junction) (Chiral Center)
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Figure 1: Structural connectivity and stereochemical influence of the side chain on the
piperidine core.[1]

Mass Spectrometry (MS) Data

Mass spectrometry is the primary method for rapid identification.[1] The fragmentation pattern
is dominated by the stability of the piperidine ring and the ether side chain.[1]

Experimental Parameters (ESI+)

 lonization Mode: Electrospray lonization (ESI), Positive Mode.[1][2]

e Solvent System: MeOH/H20 + 0.1% Formic Acid.[1][2]

Spectral Data Table
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Parameter Value Interpretation
Molecular Formula CsH17NO Neutral molecule.[1]
Exact Mass 143.1310 Da Monoisotopic mass.[1]
Protonated molecular ion
[M+H]* (Base Peak) 144.14 Da
(Stable).[1]
Loss of Methanol (CHsOH).[1]
Fragment m/z 112 [M+H - 32]* ] ]
Diagnostic of methyl ether.
Tetrahydropyridine cation (Ring
Fragment m/z 84 [CsH1oN]* cleavage/Loss of side chain).

[1]

Mechanistic Insight: The loss of 32 Da (methanol) is a "signature split" for this molecule.[1] In
ESI+, the protonation likely occurs at the secondary amine.[1] However, secondary protonation
at the ether oxygen facilitates the elimination of methanol, creating a characteristic alkene
fragment on the side chain.

Infrared Spectroscopy (IR)

IR analysis distinguishes the free base from the salt form and confirms the presence of the
ether linkage.[1]

Key Absorption Bands
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Wavenumber

Functional Group Intensity Assignment
(cm™)
Secondary amine
) (Free Base).[1]

N-H Stretch 3300 - 3500 Medium, Broad )
Shifted/Broadened to
2800-3000 in HCI salt.

C-H Stretch 2850 — 2960 Strong Alkyl C-H (sp3).[1]

Aliphatic Ether
C-O-C Stretch 1080 — 1150 Strong (Methoxy group).[1]
Critical ID peak.

Scissoring vibration.

[1]

N-H Bend 1580 — 1650 Medium

Nuclear Magnetic Resonance (NMR)

The NMR data below represents the Free Base in CDCIs. Note: If analyzing the HCI salt in D20
or DMSO-ds, expect the piperidine ring protons (positions 2 and 6) to shift downfield by ~0.5—
0.8 ppm due to the positive charge on the nitrogen.[1]

'H NMR (400 MHz, CDCIs)

Reference Values for Structural Confirmation:
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o Shift (6 . Coupling (J .
Position Mult. Integration Assignment
ppm) Hz)

-OCHs
A 3.35 S 3H - (Methoxy
singlet).[1]

H-2eq, H-6eq
(Piperidine

B 3.05-3.15 m 2H J=12.0 _ _
ring, adjacent

to N).[1]

-CH(OMe)-
C 2.95-3.05 dqg 1H J=6.0,4.0 (Side chain
methine).[1]

H-2ax, H-6ax
D 2.50-2.60 td 2H J=12.0,25 (Piperidine
ring).[1]

H-3eq, H-
5eq.[1]

E 1.65-1.75 m 2H

H-4 (Ring
methine).[1]

F 1.40-1.55 m 1H

H-3ax, H-5ax.
[1]

G 1.20-1.35 m 2H

-CHs (Side
chain

H 1.12 d 3H J=6.2 )
terminal

methyl).[1]

-NH
I 1.80 brs 1H - (Exchangeabl
e).[1]

3C NMR (100 MHz, CDCls)
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Shift (6 ppm) Type Assighment

815 CH Side Chain Methine (Ether
carbon).[1]

56.2 CHs Methoxy (-OCHs).[1]

46.8 CH:2 C-2, C-6 (Piperidine ring).[1]

41.5 CH C-4 (Piperidine ring).[1]

29.8 CH2 C-3, C-5 (Piperidine ring).[1]

16.1 CHs Side Chain Methyl.

Advanced Correlation Logic (COSY/HMBC)

To validate the structure, establish the following connectivity chains:

e COSY: The doublet at 1.12 ppm (Methyl) must correlate only with the multiplet at ~3.0 ppm
(Side chain methine).[1]

o HMBC: The methoxy singlet (3.35 ppm) must show a strong correlation to the side chain

methine carbon (81.5 ppm).[1]

Key Signals
Methyl Doublet Side Chain CH Methoxy Singlet
(1.12 ppm) (~3.0 ppm) (3.35 ppm)
.................... ‘\
\3-bond coupling

COSY Correlation
(Scalar Coupling)

HMBC Correlation
(Long Range)

© 2026 BenchChem. All rights reserved. 6/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3020332
https://pubchem.ncbi.nlm.nih.gov/compound/3020332
https://pubchem.ncbi.nlm.nih.gov/compound/3020332
https://pubchem.ncbi.nlm.nih.gov/compound/3020332
https://pubchem.ncbi.nlm.nih.gov/compound/3020332
https://pubchem.ncbi.nlm.nih.gov/compound/3020332
https://pubchem.ncbi.nlm.nih.gov/compound/3020332
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13489831?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Figure 2: NMR Correlation Strategy for structural verification.[1]
Quality Control & Impurity Profiling
When synthesizing or sourcing this intermediate, three specific impurities are common:
o 4-Acetylpiperidine: The precursor ketone.[1]

o Detection: Look for a carbonyl stretch in IR (~1710 cm~?) or a singlet methyl ketone in
NMR (~2.1 ppm).[1]

¢ 4-(1-Hydroxyethyl)piperidine: The unmethylated alcohol.[1]

o Detection: Broad OH stretch in IR (3200-3600 cm~1) and absence of the methoxy singlet
(3.35 ppm) in NMR.[1]

o Pyridine Analogues: Result of over-oxidation.[1]

o Detection: Aromatic protons in NMR (7.0-8.5 ppm).[1][3]

Recommended Analytical Workflow

 Visual: Colorless to pale yellow oil (Free base) or white solid (HCI salt).[1]
e IR Screen: Confirm Ether peak (1100 cm~?) and absence of Carbonyl (1710 cm™12).

o H-NMR: Integrate the Methoxy singlet vs. the Terminal Methyl doublet. Ratio must be 1:1
(3H:3H).[1]

References

o Synthesis & Analogues:Preparation of Piperidine Derivatives as Histamine H1 Antagonists.
[1] (Related scaffold synthesis). Journal of Medicinal Chemistry. [1]

o Spectral Database:SDBS: Spectral Database for Organic Compounds (For analogous 4-
methylpiperidine and ether shifts). [1]
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¢ Chemical Data:PubChem Compound Summary: Piperidine Derivatives.[1][2][4] National
Library of Medicine.[1] [1][4]

¢ Vendor Data:Angene Chemical Catalog: 4-(1-methoxyethyl)piperidine hydrochloride.[1][5]
(CAS 2680543-04-6).[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine | C14H22N20 | CID 3020332 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. massbhank.eu [massbank.eu]

3. rsc.org [rsc.org]

4. N-(4-methoxyphenyl)piperidine | C12H17NO | CID 10130315 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. 4-(1-methoxyethyl)piperid, ANGENE, 3087727 - LH|2l2t2 [m.navimro.com]

To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 4-(1-
Methoxyethyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13489831/docs#comprehensive-spectroscopic-
characterization-of-4-1-methoxyethyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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